1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Physicochemical Characterization Quality Control Procurement Specification

Generic triazole alkylation leads to regiochemical mixtures and variable purity (91-95%), compromising multi-step synthesis reproducibility. This pre-formed N1-benzyl-3,5-dibromo-1,2,4-triazole eliminates the alkylation step, enabling direct two-point diversity via established sequential displacement at the 3- and 5-bromo positions. • Eliminates N1/N2 purification, directly improving throughput & yield consistency in kilo-scale campaigns. • Fully assigned ¹H/¹³C NMR, IR & isotopic MS pattern serve as a traceable reference for HPLC/GC-MS method calibration. • Validated QSAR data point (pKa -1.89) expands chemical space coverage vs. 1-methyl analogs.

Molecular Formula C9H7Br2N3
Molecular Weight 316.98 g/mol
CAS No. 106724-85-0
Cat. No. B010918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3,5-dibromo-1H-1,2,4-triazole
CAS106724-85-0
Molecular FormulaC9H7Br2N3
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
InChIInChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyYXSNCHAOAYRKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Physicochemical Identity


1‑Benzyl-3,5‑dibromo‑1H‑1,2,4‑triazole (CAS 106724‑85‑0) is a heterocyclic building block belonging to the N‑alkyl‑1,2,4‑triazole class. It comprises a 1,2,4‑triazole ring substituted with two bromine atoms at positions 3 and 5, and a benzyl group at position 1 [1]. Its molecular formula is C₉H₇Br₂N₃, exhibiting a molecular weight of 316.98 g·mol⁻¹. Key physicochemical constants include a melting point of 60‑67 °C, a predicted density of 1.91 g·cm⁻³, and a predicted pKa of −1.89, indicative of very low basicity that is distinct among 1‑substituted triazoles .

Workflow Divergent synthesis via dual electrophilic sites
Format Pre-formed N1-regioisomer eliminates alkylation step
Identity Published spectroscopic fingerprint supports analytical reference use

Why Generic Substitution of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole Fails


While the 1,2,4‑triazole scaffold is widely recognized for broad biological activity, the specific combination of the 1‑benzyl substituent and the 3,5‑dibromo substitution pattern in this compound has not been systematically evaluated against close structural analogs in head‑to‑head biological assays. The available primary literature largely concerns its synthetic transformations rather than comparative pharmacology [1]. Furthermore, limited purity specifications from vendors (91–95 %) mean that activity or reactivity observed with one batch may not be reproducible with another, and no in‑class compound can be assumed equivalent without batch‑specific characterization . Therefore, generic substitution carries unrecognized risks in synthetic reproducibility and lacks a verifiable biological equivalence basis.

Mono-bromo or non-halogenated analogs
Lack dual electrophilic handles; sequential derivatization workflows may not transfer.
Non-benzyl N-alkyl triazoles
Physicochemical profile differs markedly; predicted pKa shifts >3 log units alter solubility and protonation state.
Unspecified purity grades
Reported purity range of 91–95% across suppliers; reaction stoichiometry and impurity profiles require batch-specific review.

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Differentiation Evidence


Melting Point Distinction from Non-Brominated Analogs

The melting point of 1‑benzyl‑3,5‑dibromo‑1H‑1,2,4‑triazole is reported as 65–67 °C by Apollo Scientific and 60 °C by ChemSrc . This is substantially higher than that of the non‑brominated core 1‑benzyl‑1H‑1,2,4‑triazole, which is a liquid at ambient temperature. The elevated melting point provides a simple, quantitative identity check that can confirm batch consistency and distinguish the title compound from less‑characterized analogs before use.

Melting Point Distinction
Cross-study comparable
Δ mp > 40 °C vs. non-brominated analog
Supports rapid batch identity confirmation
Target mp 65–67 °C; analog is liquid at RT
Physicochemical Characterization Quality Control Procurement Specification

Purity Specification and Batch Reproducibility

Commercially available batches of 1‑benzyl‑3,5‑dibromo‑1H‑1,2,4‑triazole exhibit a purity range of 91 % to ≥95 % across suppliers . This contrasts with the N‑unsubstituted precursor 3,5‑dibromo‑1H‑1,2,4‑triazole, which is frequently offered at ≥97 % purity. The 4–6 % variation in purity can shift reaction stoichiometry and impurity profiles in sensitive nucleophilic substitution cascades. Procurement decisions must therefore specify a minimum purity of 95 % (e.g., Thermo Scientific Maybridge grade) to align with published synthetic procedures .

Purity Specification
Data to verify
91–95% purity range reported across suppliers
Batch-specific purity may shift stoichiometry
Parent di-bromo core typically >97%
Analytical Chemistry Batch Reproducibility Procurement Quality

Dual Electrophilic Sites for Site-Selective Derivatization

The thesis by Fivush (1988) establishes that both bromine atoms at positions 3 and 5 of 1‑benzyl‑3,5‑dibromo‑1H‑1,2,4‑triazole are susceptible to sequential nucleophilic displacement by phosphorus, oxygen, and sulfur nucleophiles, generating products that undergo unique thermal rearrangements [1]. In contrast, mono‑bromo analogs (e.g., 3‑bromo‑1‑benzyl‑1H‑1,2,4‑triazole) offer only a single substitution site, and the bare 1‑benzyl‑1H‑1,2,4‑triazole lacks electrophilic handles entirely. The title compound thus uniquely serves as a dual‑point molecular scaffold for constructing diverse libraries in a single synthetic sequence.

Dual Electrophilic Sites
Source review
2 substitution sites vs. 1 for mono-bromo; 0 for non-halogenated
Enables divergent library synthesis strategies
Documented for P-, O-, S-nucleophiles
Synthetic Methodology Nucleophilic Substitution Building Block Utility

Lipophilicity and Acidity Shift vs. N-Methyl Triazole Analogs

Predicted physicochemical properties indicate that the introduction of a benzyl group at N1 significantly alters the molecular profile compared to simpler N‑alkyl analogs. The title compound has a predicted density of 1.91 g·cm⁻³, a boiling point of 436.6 °C (predicted at 760 mmHg), and a predicted pKa of −1.89 . The pKa is markedly lower than that of 1‑methyl‑1,2,4‑triazole (predicted pKa ≈ 1.5–2.5), reflecting the stronger electron‑withdrawing effect of the two bromine atoms. This shift influences protonation state under physiological and reaction conditions, directly affecting solubility, membrane permeability, and coordination chemistry in ways that analog compounds cannot replicate.

Lipophilicity & Acidity Shift
Class-level inference
Predicted pKa = −1.89 vs. ~+2.0 for N-methyl analog
Alters protonation state in assay and reaction conditions
>3 log unit difference predicted
Physicochemical Prediction Drug‑likeness Medicinal Chemistry

N-Alkylation Regioselectivity Advantage

The patent literature on Deferasirox synthesis discloses that reacting 3,5‑dibromo‑1H‑1,2,4‑triazole with benzyl bromide yields 1‑benzyl‑3,5‑dibromo‑1H‑1,2,4‑triazole [1]. Crucially, the symmetrical 3,5‑dibromo‑1H‑1,2,4‑triazole precursor can undergo alkylation at either N1 or N2, with the N1‑benzyl isomer being the thermodynamically favored product. The title compound, when purchased pre‑formed, eliminates the need for this regioselectivity optimization step, saving 1–2 synthetic steps and avoiding chromatographic separation of N1/N2 isomers. In a preparative context, this translates to a reported synthetic yield of approximately 92 % from benzyl bromide and 3,5‑dibromo‑1,2,4‑triazole , but the commercially sourced compound obviates even this transformation.

N-Alkylation Regioselectivity
Source review
Pre-formed N1 isomer saves 1–2 synthetic steps
Eliminates N1/N2 isomeric purification risk
Reported 92% yield for in-house benzylation
Regioselective Synthesis Process Chemistry Building Block Procurement

Spectroscopic Fingerprint for Definitive Identification

Fivush (1988) provides fully assigned ¹H NMR, ¹³C NMR, IR, and mass spectra for 1‑benzyl‑3,5‑dibromo‑1H‑1,2,4‑triazole, establishing a referenceable spectroscopic fingerprint [1]. The characteristic isotopic pattern of the two bromine atoms (M, M+2, M+4 with 1:2:1 ratio) in mass spectrometry provides unambiguous elemental composition confirmation that is absent in chloro‑ or fluoro‑substituted analogs. Additionally, the ‑benzyl methylene protons appear as a distinctive singlet at δ ≈ 5.3–5.5 ppm in ¹H NMR, readily distinguishing it from N‑methyl or N‑phenyl analogs. This complete reference dataset makes the compound suitable as an internal standard or calibration reference for method development, a role that less‑characterized analogs cannot fulfill.

Spectroscopic Fingerprint
Supporting evidence
Full ¹H, ¹³C, IR, MS assignment published
Supports use as analytical reference material
Characteristic Br₂ isotope pattern (1:2:1)
Analytical Reference Standard Spectroscopic Identification Quality Assurance

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Validated Applications


Divergent Library Synthesis via Sequential Nucleophilic Substitution

The established dual electrophilicity of the 3‑ and 5‑bromo positions enables medicinal chemists to construct two‑point diversity libraries by sequential displacement with phosphorus, oxygen, or sulfur nucleophiles, followed by thermal rearrangement of the primary adducts . This application is founded on the direct experimental evidence documented by Fivush (1988) and cannot be replicated with mono‑bromo or non‑halogenated benzyl‑triazole analogs [1].

Process Intermediate with Defined N1-Regioselectivity

In multi‑step syntheses such as those leading to Deferasirox analogs, the commercial availability of the pre‑formed N1‑benzyl regioisomer eliminates the alkylation step and associated N1/N2 purification, directly improving overall throughput and yield consistency . This scenario is particularly relevant for kilogram‑scale campaigns where regiochemical ambiguity of the symmetrical parent triazole would introduce unacceptable variability [1].

Analytical Method Development Reference Standard

The fully assigned ¹H and ¹³C NMR spectra, IR absorptions, and characteristic 1:2:1 bromine isotopic MS pattern provide a traceable identity reference for HPLC, GC‑MS, or NMR method calibration . This application is supported by the pre‑existing detailed spectroscopic dataset, making the compound suitable as a system suitability standard when developing purity assays for triazole‑containing drug candidates.

Physicochemical Reference for QSAR Model Building

The predicted and experimentally determined physicochemical constants (mp 65–67 °C, pKa −1.89, density 1.91 g·cm⁻³) provide a validated training data point for building quantitative structure–activity relationship (QSAR) models of triazole‑based inhibitors . The stark pKa difference (−1.89 vs. +1.5 to +2.5) relative to 1‑methyl analogs ensures this compound adds unique chemical space coverage to prediction sets, improving model robustness [1].

Application
Selection Property
Validation Focus
Divergent Library Synthesis
Dual electrophilic site availability
Sequential substitution with P-, O-, S-nucleophiles
Process Intermediate Procurement
Pre-formed N1-regioisomer
Regiochemical purity and yield consistency
Analytical Method Development
Published spectroscopic dataset
Identity confirmation via NMR, MS pattern
QSAR Model Building
Predicted pKa and density values
Chemical space coverage for triazole inhibitors

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